6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c1-23-13-20(30(26,27)15-5-3-14(28-2)4-6-15)21(25)16-11-17(22)19(12-18(16)23)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYYXIBASHXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a fluorine atom, a methoxybenzenesulfonyl group, and a morpholine moiety, contributing to its unique biological profile. The IUPAC name reflects its complex structure, which influences its interactions with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₃S |
| Molecular Weight | 345.40 g/mol |
| Functional Groups | Fluoro, methoxy, sulfonyl, morpholine |
| Structural Class | Dihydroquinoline derivative |
Anticancer Activity
Recent studies have indicated that compounds within the dihydroquinoline class exhibit significant anticancer properties. For instance, This compound has shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study evaluating the compound's effects on A549 non-small cell lung cancer cells, it was found to exhibit an IC50 value of approximately 5.9 μM. This level of cytotoxicity suggests that the compound may effectively inhibit cell proliferation in these cancer cells .
The mechanism by which this compound exerts its effects appears to involve the inhibition of specific ion channels and enzymes:
- Calcium Channels : The compound has been shown to block CaV3.2 currents significantly at concentrations above 10 μM, indicating potential use in treating conditions related to calcium signaling dysregulation .
- Acetylcholinesterase Inhibition : Similar compounds in the piperazine class have demonstrated the ability to inhibit human acetylcholinesterase, suggesting that this compound may also interact with cholinergic systems .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new compound. Preliminary data suggest that derivatives of this class follow Lipinski's rule of five, indicating good bioavailability potential .
Comparative Studies
A comparative analysis with other similar compounds has highlighted the unique properties of This compound :
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6-Fluoro-3-(4-methoxybenzenesulfonyl)-... | 5.9 | CaV3.2 blockade |
| KYS05090S | 5.5 | CaV3.2 blockade |
| Other Dihydroquinoline Derivatives | Varies | Various (e.g., AChE inhibition) |
Safety and Toxicology
While initial findings are promising regarding efficacy, safety assessments are critical. Ongoing research is focused on evaluating the toxicity profiles of these compounds in preclinical models to ensure they can be safely translated into clinical settings.
Comparison with Similar Compounds
Key Observations
Longer alkyl chains (e.g., propyl in ) may increase hydrophobicity, affecting logP and bioavailability.
Position 3 Substituents :
- The 4-methoxybenzenesulfonyl group in the target compound introduces electron-donating effects, which could modulate binding interactions compared to 3-methylbenzenesulfonyl () or 3,5-dimethylbenzenesulfonyl ().
- Carboxylic acid () drastically alters polarity and acidity, making the compound more water-soluble but less likely to penetrate lipid membranes.
Molecular Weight Trends :
- The target compound’s higher molecular weight (~585.6 g/mol) compared to analogs (e.g., 444.5–510.55 g/mol) suggests increased complexity, which might influence pharmacokinetics.
Morpholin-4-yl Group :
- Present in all compounds, this group likely enhances solubility and serves as a hydrogen-bond acceptor, a critical feature for target engagement .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound’s synthesis likely involves multi-step reactions, including sulfonylation, fluorination, and morpholine substitution. Key steps include:
- Sulfonylation : Reacting a quinolinone precursor with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group .
- Morpholine Incorporation : Nucleophilic substitution or Buchwald-Hartwig amination to attach the morpholine moiety, ensuring regioselectivity at the 7-position .
- Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the 6-position, with careful control of reaction temperature to avoid byproducts .
Optimization : Use eco-friendly solvents (e.g., ethanol/water mixtures) and catalytic systems to improve atom economy and scalability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substituent positions and regiochemistry. For example, the morpholine protons appear as a multiplet at δ ~3.6–3.8 ppm, while the methoxy group resonates as a singlet at δ ~3.9 ppm .
- HRMS : Validate molecular weight (expected [M+H]+: ~475 g/mol) and isotopic patterns to rule out impurities .
- XRD (if crystalline) : Resolve ambiguities in stereochemistry or crystal packing effects that NMR cannot detect.
Basic: What safety protocols should be followed during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC can correlate the morpholine’s nitrogen-bound protons to adjacent carbons .
Case Study : In quinoline derivatives, conflicting NOESY data may arise from conformational flexibility; variable-temperature NMR can clarify dynamics .
Advanced: How to design experiments assessing this compound’s environmental fate?
Answer:
- OECD Guidelines : Conduct biodegradation studies (e.g., OECD 301F) to evaluate persistence in water/soil .
- Adsorption-Desorption Tests : Use HPLC-MS to measure partition coefficients (log Kow) and predict bioaccumulation .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses, monitoring oxidative stress biomarkers (e.g., glutathione levels) .
Advanced: What strategies optimize yield while minimizing environmental impact?
Answer:
- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity .
- Catalysis : Use Pd/charcoal or enzyme-mediated reactions to reduce heavy metal waste .
- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and reduce trial runs .
Advanced: How to evaluate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or halogens) and compare bioactivity .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl group for hydrogen bonding) via 3D-QSAR models .
Advanced: How to address batch-to-batch variability in purity?
Answer:
- Chromatography : Use prep-HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) to isolate the main product .
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading) and reduce impurities .
- Stability Studies : Store batches under controlled conditions (2–8°C, inert atmosphere) and monitor degradation via accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
